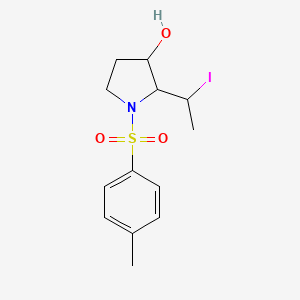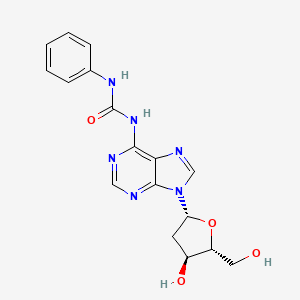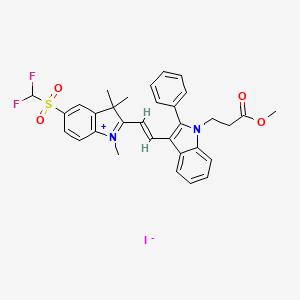
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of iodinated pyrrolidines. This compound is characterized by the presence of an iodoethyl group and a tosyl group attached to a pyrrolidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol typically involves the iodination of an appropriate precursor. One common method involves the reaction of a pyrrolidine derivative with iodine and a suitable oxidizing agent under controlled conditions. The tosylation step can be achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Bromoethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.
2-(1-Chloroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
2-(1-Fluoroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol imparts unique chemical properties, such as higher atomic mass and different reactivity compared to its bromo, chloro, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
90778-73-7 |
|---|---|
Fórmula molecular |
C13H18INO3S |
Peso molecular |
395.26 g/mol |
Nombre IUPAC |
2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3 |
Clave InChI |
JKQHSVUVKYZTQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)





![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)



